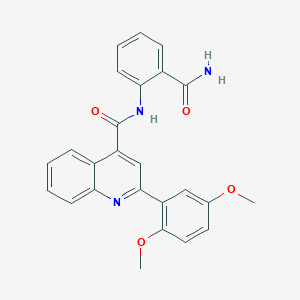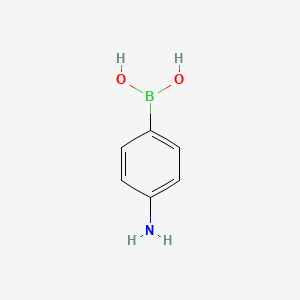![molecular formula C24H23N3O3S2 B1224292 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B1224292.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methyl-N-methylsulfonylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methyl-N-methylsulfonylanilino)acetamide is a sulfonamide.
Scientific Research Applications
Antitumor Activity
- Compounds related to this chemical structure, including derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, have been evaluated for their antitumor activity. Some derivatives exhibited considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Metabolic Stability Studies
- Investigations into 6,5-heterocycles as alternatives to the benzothiazole ring, including structures similar to the mentioned compound, were conducted to improve metabolic stability. These studies are essential in drug development for pharmacokinetic properties (Stec et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Some benzothiazolinone acetamide analogs have been studied for their potential in photovoltaic cells, demonstrating good light harvesting efficiency. These compounds also showed promising results in molecular docking studies with Cyclooxygenase 1 (COX1), which can have implications in drug design (Mary et al., 2020).
Antimicrobial Agents
- A range of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and tested for antimicrobial activity against various bacterial and fungal species. These studies contribute to the understanding of structure-activity relationships in antimicrobial drug discovery (Incerti et al., 2017).
Enzyme Inhibitory Potential
- Research into compounds with benzodioxane and acetamide moieties, similar in structure to the specified compound, revealed significant inhibitory activity against specific enzymes, which is vital in the development of drugs for diseases related to enzyme malfunction (Abbasi et al., 2019).
Properties
Molecular Formula |
C24H23N3O3S2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-5-4-6-20(13-16)27(32(3,29)30)15-23(28)25-19-10-8-18(9-11-19)24-26-21-12-7-17(2)14-22(21)31-24/h4-14H,15H2,1-3H3,(H,25,28) |
InChI Key |
GSSAXVCDAPTSKY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)S(=O)(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)S(=O)(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224210.png)
![4-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]methyl]-2,6-dimethoxyphenol](/img/structure/B1224211.png)
![(E)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B1224212.png)
![3-[(4-Ethylsulfonyl-2-nitrophenyl)thio]-4-methyl-1,2,4-triazole](/img/structure/B1224214.png)
![2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B1224218.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-(2-pyridinyl)acetamide](/img/structure/B1224220.png)

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1224224.png)

![N-[4-(1-pyrrolidinyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1224226.png)
![N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224227.png)


